molecular formula C6H4ClF3N2S B3030563 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine CAS No. 919116-36-2

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Cat. No.: B3030563
CAS No.: 919116-36-2
M. Wt: 228.62
InChI Key: GUSJNAFRAQDVEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating and methylthiolating agents. One common method includes the use of 4-chloro-2-(methylthio)pyrimidine as a starting material, which is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

    Addition: Reagents like Grignard reagents or organolithium compounds can add to the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

  • This compound has been explored for its potential as a pharmacophore in drug development, particularly due to its ability to interact with various biological targets. It is investigated for its biological activity against specific diseases, including cancer and infectious diseases .

Synthesis of Bioactive Compounds

  • This compound has been utilized in the total synthesis of biologically active natural products, such as variolin B, a marine alkaloid known for its anticancer properties. Its role as a building block allows for the modification and development of new compounds with enhanced efficacy.

Agrochemical Applications

Herbicidal Activity

  • The compound has been studied for its herbicidal properties, particularly in controlling key weeds in cereal crops like wheat. Research indicates that derivatives of trifluoromethylpyrimidines exhibit high herbicidal activity against grass species, making them valuable in agricultural applications .

Development of New Agrochemicals

  • The unique chemical properties of this compound make it a candidate for the development of novel agrochemicals aimed at improving crop yields and managing pest resistance.

Synthetic Organic Chemistry

Building Block for Complex Molecules

  • As a versatile building block, this compound is employed in various synthetic pathways to create more complex structures. It can undergo several chemical reactions, including substitution, oxidation, and addition reactions, leading to diverse products .

Reactivity and Functionalization

  • The presence of the chlorine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group can participate in addition reactions with organolithium or Grignard reagents. This reactivity facilitates the synthesis of functionalized pyrimidines that are crucial in both research and industrial applications .

Case Study 1: Synthesis of Variolin B

In a study focusing on the total synthesis of variolin B, researchers utilized this compound as a key intermediate. The synthesis pathway demonstrated the compound's ability to facilitate complex transformations leading to bioactive natural products with potential therapeutic applications.

Case Study 2: Herbicidal Development

A comparative study on various trifluoromethylpyrimidines highlighted the herbicidal efficacy of derivatives containing the methylthio group. This research underscored the importance of structural modifications using compounds like this compound to enhance biological activity against specific weed species.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chlorine, methylthio, and trifluoromethyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS RN : 919116-36-2
  • Molecular Formula : C₆H₄ClF₃N₂S
  • Molecular Weight : 228.62 g/mol .

Key Features :

  • Substituents : Chloro (Cl) at position 4, methylthio (SCH₃) at position 2, and trifluoromethyl (CF₃) at position 5 on the pyrimidine ring.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., CDK7 inhibitors like SY-5609) .
  • Safety : Classified as a hazardous substance (H301, H311, H331) requiring inert atmosphere storage at 2–8°C .

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications References
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine Cl (4), SCH₃ (2), CF₃ (5) C₆H₄ClF₃N₂S 228.62 Drug intermediate (e.g., SY-5609)
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CF₃ (2), CH₃ (5,6) C₇H₆ClF₃N₂ 222.63 Material science, agrochemicals
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (4), F (5), CH₂OCH₃ (2) C₆H₆ClFN₂O 176.58 Synthetic building block
2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Cl (2), pyrazolyl (4), CF₃ (5) C₈H₃ClF₃N₅ 261.59 Ligand synthesis
4-Chloro-2-(methylthio)pyrimidine Cl (4), SCH₃ (2) C₅H₅ClN₂S 160.62 Intermediate for functionalization

Key Observations :

  • Positional Effects : Substitution at position 2 (methylthio) vs. position 4 (pyrazolyl in ) alters reactivity. Methylthio acts as a directing group in cross-coupling reactions .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound Not reported - Low polarity (CF₃, SCH₃)
2-[(1R,2R)-2-Benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine 420.7 (Predicted) 1.292 (Predicted) Moderate (polar O-groups)
4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine Not reported - Higher polarity (OCH₃)

Key Trends :

  • CF₃ and SCH₃ Effects : The trifluoromethyl and methylthio groups in the target compound reduce aqueous solubility compared to methoxymethyl or hydroxyl analogs .
  • Steric and Electronic Factors : Bulky substituents (e.g., benzyloxy in ) increase molecular weight and density while reducing reactivity in SNAr reactions.

Biological Activity

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the molecular formula C6H4ClF3N2S, characterized by a pyrimidine ring with various substituents that influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity .

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells. Notably, compounds with similar structural features demonstrated significant growth inhibition, suggesting that modifications to the pyrimidine ring can enhance anticancer efficacy .

Case Study: NCI-60 Screening

Four derivatives of the compound were selected for evaluation by the National Cancer Institute (NCI) using their 60 human cancer cell line panel. Among these, one derivative exhibited an impressive mean growth inhibition percentage of 82.97% against renal cancer cell lines, indicating strong anticancer potential .

CompoundCell LineGrowth Inhibition (%)
3bUO-3182.97
IVCAKI-185.59
V-88.95

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of this compound have shown promising anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit potent inhibition of COX-2 enzyme activity, a key target in inflammatory pathways. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .

In Vivo Studies

In vivo studies involving carrageenan-induced paw edema models revealed that these pyrimidine derivatives significantly reduced inflammation compared to control groups. The effective doses (ED50) were calculated to be lower than those of standard anti-inflammatory agents like indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and overall biological activity.
  • Chlorine Substituent : Presence at the 4-position appears to favorably modulate anticancer activity.
  • Methylthio Group : Contributes to both anticancer and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine are synthesized using catalytic p-toluenesulfonic acid in one-pot reactions . Key parameters include:

  • Catalyst selection : Acidic catalysts (e.g., p-TsOH) improve cyclization efficiency.
  • Temperature control : Maintaining 80–100°C minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >90% purity .

Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., trifluoromethyl groups show distinct splitting patterns) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves crystal packing and steric effects (e.g., as demonstrated for tetrahydropyrimidine derivatives ).
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved to introduce novel substituents?

  • Methodological Answer :

  • Position 4 vs. 2 selectivity : Chlorine at position 4 is more reactive toward nucleophilic substitution than the methylthio group at position 2. For example, replacing Cl with amines or alkoxy groups requires controlled stoichiometry (1:1.2 molar ratio) .
  • Trifluoromethyl stability : The CF₃ group at position 5 is electron-withdrawing, directing electrophilic attacks to position 6. Computational modeling (DFT) predicts reaction sites .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding affinity for drug discovery?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like DHFR or kinases).
  • ADMET profiling : Tools like SwissADME predict oral bioavailability, highlighting the impact of the trifluoromethyl group on membrane permeability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. How do researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

  • Methodological Answer :

  • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to cell viability controls.
  • Structural analogs : Compare with derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate substituent effects .
  • Mechanistic studies : Employ knockout cell lines or enzyme inhibition assays to confirm target specificity .

Q. Tables for Methodological Reference

Table 1: Key Analytical Techniques for Structural Validation

TechniquePurposeExample from Evidence
¹H/¹³C NMRConfirm substituent positions and coupling
HRMSValidate molecular weight
X-ray diffractionResolve crystal structure

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CMinimizes side products
Catalyst loading5–10 mol% p-TsOHAccelerates cyclization
Solvent polarityDMF or THFEnhances solubility

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSJNAFRAQDVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729296
Record name 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919116-36-2
Record name 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.50 g, 11.5 mmol) in THF (50 mL) in an ice bath under nitrogen was added zinc(II) chloride (1.0 M in ether, 13.8 mL, 13.8 mmol) dropwise. The mixture was stirred in the ice bath for two hours, then sodium methanethiolate (0.888 g, 12.7 mmol) was added. The mixture was stirred overnight, allowing the reaction to slowly come to room temperature. After 18 hours the reaction was quenched with 2 M HCl (15 mL), and the organics removed by evaporation under reduced pressure. The aqueous residue was diluted with brine (15 mL), and extracted with DCM (3×30 mL). The combined organic phases were dried (phase separator) and carefully evaporated to give a pale yellow oil. Chromatography (2×40 g silica cartridge, 0-20% DCM/n-hexane) followed by carefully evaporation of solvent (40° C.@400 mmHg then room temperature@200 mmHg) gave the title compound (I11) (2.149 g, 82% yield) as a colourless oil; 1H NMR (600 MHz, CDCl3) δ 8.66 (s, 1H), 2.61 (s, 3H). LCMS Method C: rt: 7.95 min; m/z 229.1 [M+H]+, Note: I11 is volatile.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.888 g
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
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